

Luteolin 7-O-glucuronide solubility in DMSO, ethanol, and water

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Compound of Interest

Compound Name: Luteolin 7-O-glucuronide

Cat. No.: B15575655

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Luteolin 7-O-glucuronide Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of **Luteolin 7-O-glucuronide** in common laboratory solvents. It includes a comprehensive solubility table, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate seamless experimentation.

Solubility Data

The solubility of **Luteolin 7-O-glucuronide** can vary based on the solvent, temperature, and experimental conditions such as the use of sonication. Below is a summary of reported solubility values in Dimethyl Sulfoxide (DMSO), ethanol, and water.

Solvent	Reported Solubility	Molar Concentration (approx.)	Notes	Citations
DMSO	90 - 130 mg/mL	195 - 281 mM	Sonication or ultrasound is often recommended to achieve maximum solubility. Hygroscopic DMSO may reduce solubility.	[1][2][3][4]
Ethanol	10 mg/mL	21.6 mM	-	[3]
Water	15.71 mg/mL	34.0 mM	Reported as a suspended solution; requires sonication. Other sources report it as "insoluble" or "slightly soluble".	[1][3][5]

Experimental Protocols

Methodology for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

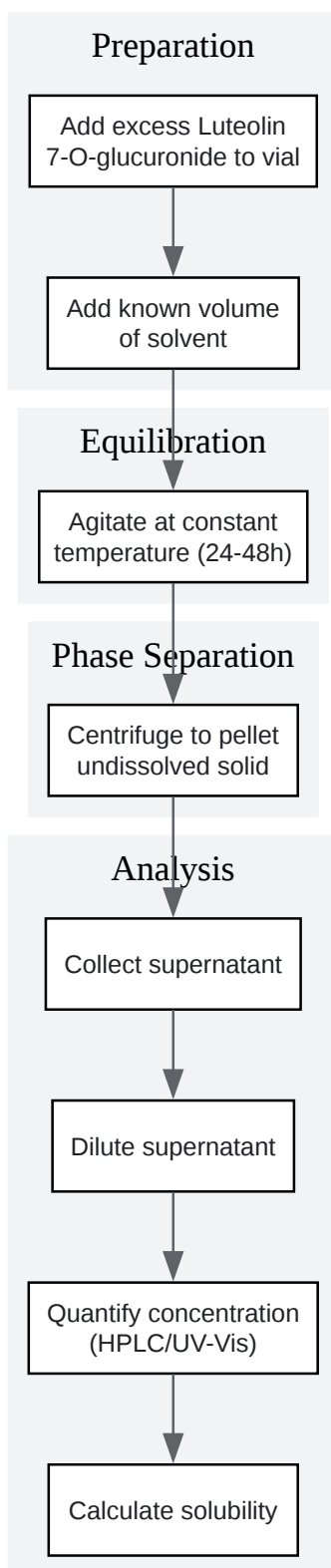
Materials:

- **Luteolin 7-O-glucuronide** powder
- Selected solvents (DMSO, ethanol, water)

- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Analytical balance
- Pipettes

Procedure:

- Preparation: Add an excess amount of **Luteolin 7-O-glucuronide** powder to a glass vial. The excess solid should be visible to ensure that saturation is reached.
- Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After agitation, let the vial stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
- Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
- Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of **Luteolin 7-O-glucuronide** in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.



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Caption: Experimental workflow for solubility determination.

Troubleshooting Guide & FAQs

Q1: My **Luteolin 7-O-glucuronide** is not dissolving in DMSO as expected.

- A1: Use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Use a new, sealed bottle or a properly stored anhydrous grade of DMSO.
- A2: Apply sonication or gentle heating. Some sources explicitly recommend using an ultrasonic bath to aid dissolution.^{[1][2]} Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious of potential compound degradation at higher temperatures.
- A3: Check the purity of your compound. Impurities can affect the solubility of the target molecule.

Q2: I am seeing precipitation when I add my DMSO stock solution to an aqueous buffer.

- A1: This is a common issue known as "precipitation upon dilution." **Luteolin 7-O-glucuronide** has much lower solubility in water than in DMSO. When the DMSO stock is added to an aqueous medium, the solvent environment changes drastically, causing the compound to precipitate out.
- A2: Reduce the final concentration of DMSO. Aim for a final DMSO concentration in your aqueous solution that is as low as possible, typically below 1% and often as low as 0.1%, to maintain the compound's solubility.
- A3: Prepare a more dilute stock solution. If you need to add a larger volume to your aqueous medium, start with a more dilute stock solution in DMSO.

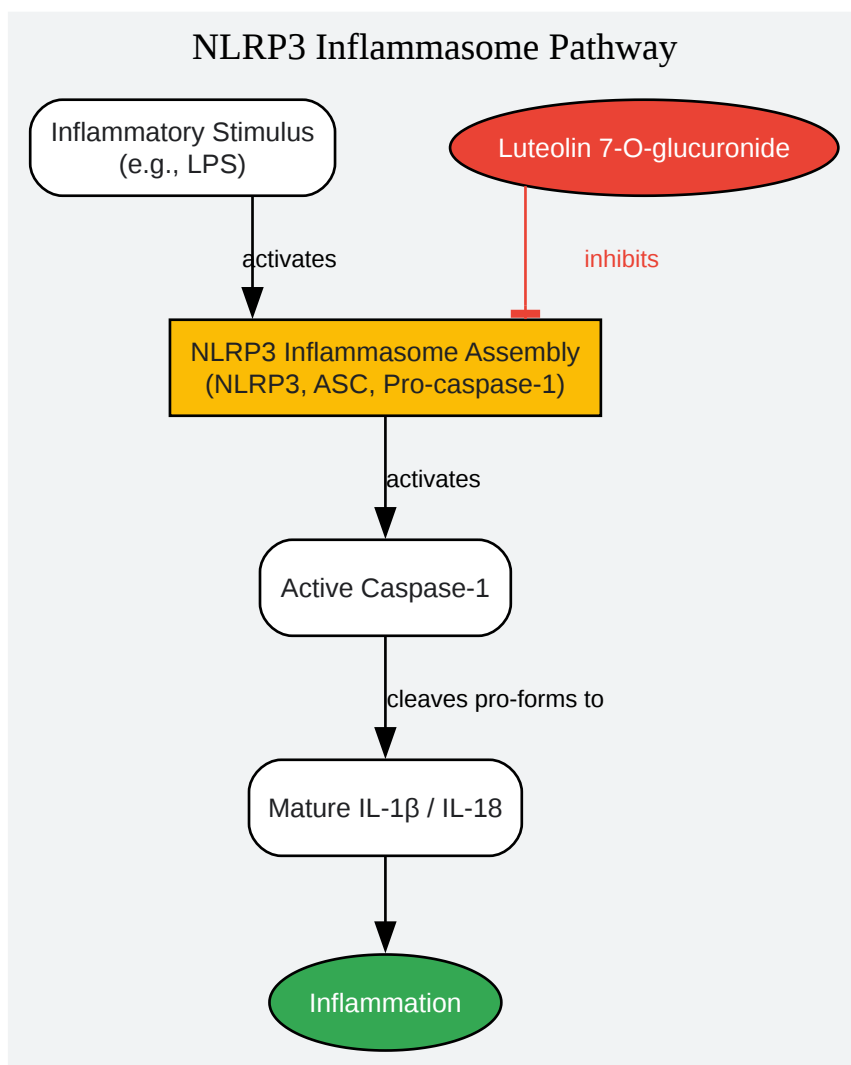
Q3: What is the best way to prepare an aqueous solution of **Luteolin 7-O-glucuronide**?

- A1: Direct dissolution in water is challenging. Given the conflicting reports on its water solubility, directly dissolving a significant amount in pure water may not be feasible.
- A2: Consider a co-solvent approach. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate mixing and minimize precipitation.

- A3: For in vivo studies, formulation is key. For animal studies, creating a stable suspension using vehicles like carboxymethylcellulose (CMC) in saline is a common practice.

Q4: How does **Luteolin 7-O-glucuronide** exert its anti-inflammatory effects?

- A1: One of the key mechanisms is the inhibition of the NLRP3 inflammasome. The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines like IL-1 β and IL-18.
- A2: **Luteolin 7-O-glucuronide** has been shown to downregulate the expression of key components of the NLRP3 inflammasome. This includes NLRP3 itself, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.^[2] By inhibiting the activation of this complex, **Luteolin 7-O-glucuronide** can reduce the release of potent inflammatory mediators.



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Caption: Luteolin 7-O-glucuronide's inhibitory effect on the NLRP3 pathway.

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